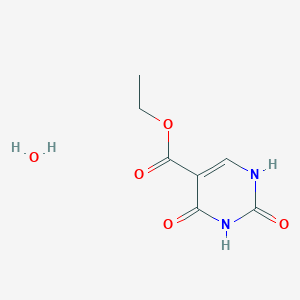

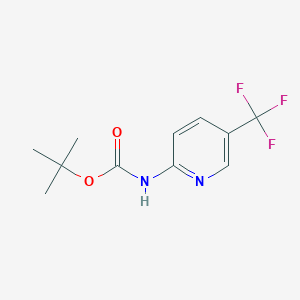

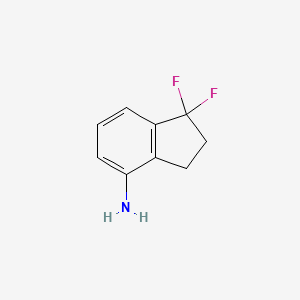

![molecular formula C8H11Cl2N3S B1457784 2-アミノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボニトリル 二塩酸塩 CAS No. 2098031-42-4](/img/structure/B1457784.png)

2-アミノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボニトリル 二塩酸塩

概要

説明

The compound “2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, N6-BOC protected” has a CAS Number of 150986-83-7 and a molecular weight of 279.36 . It is also known as tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate .

Synthesis Analysis

A series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate . The InChI code is 1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-5-4-8-9(6-14)11(15)19-10(8)7-16/h4-5,7,15H2,1-3H3 .Chemical Reactions Analysis

The compound has been found to have an antagonistic effect on R-PIA-mediated ERK1/2 phosphorylation .Physical And Chemical Properties Analysis

The compound has a boiling point of 193-195 . The storage temperature is ambient temperature .科学的研究の応用

誘導体の合成

この化合物は、一連の置換テトラヒドロチエノ[2,3-c]ピリジン-2-イル (THTP) 誘導体の合成に使用されます . これらの誘導体は、2-アミノ-5,5,7,7-テトラメチル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-3-カルボニトリルを、2つの異なる隣接するクロロ置換基とニトロ置換基を用いて、1段階で合成されます .

抗腫瘍活性

この化合物の合成された類似体は、A549 および K562 癌細胞株に対して、低マイクロモル範囲で弱から中等度の抗腫瘍活性を示しました . これは、癌研究と治療における潜在的な応用を示唆しています。

プロテオミクス研究

この化合物は、プロテオミクス研究に使用されています . プロテオミクスは、特にタンパク質の構造と機能を大規模に研究するものです。この化合物は、タンパク質相互作用、修飾、局在化の研究に使用できます。

生物学的評価

これは、新しい抗チューブリン剤の生物学的評価に使用されています . 抗チューブリン剤は、細胞の細胞骨格の重要な構成要素である微小管の機能を阻害する薬剤です。これらの薬剤は、しばしば癌治療に使用されます。

蛍光分光法と BSA 結合

この化合物とその誘導体は、蛍光分光法と BSA (ウシ血清アルブミン) 結合を使用して研究されています . これは、化合物とタンパク質間の相互作用に関する洞察を提供することができ、創薬と発見において重要です。

ADMET 特性と分子ドッキング研究

この化合物とその誘導体の ADMET (吸収、分布、代謝、排泄、毒性) 特性が研究されています . さらに、分子レベルでの相互作用を理解するために、分子ドッキング研究が行われています . これらの研究は、創薬と開発の初期段階において不可欠です。

Safety and Hazards

作用機序

Mode of Action

It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .

Pharmacokinetics

A study on a series of substituted tetrahydrothieno pyridin-2-yl (thtp) derivatives, which includes similar compounds, evaluated their physicochemical properties such as lipophilicity and water solubility, in addition to admet properties .

Result of Action

Similar compounds have been observed to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .

生化学分析

Biochemical Properties

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serum albumin, which is a key protein in the blood that transports various substances . The nature of this interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause a significant accumulation of cells in the G2/M phase of the cell cycle, leading to a decrease in cells in other phases, particularly the G0/G1 phase . This indicates its potential role in regulating cell division and growth.

Molecular Mechanism

At the molecular level, 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have shown that it can interact with bovine serum albumin and human leukemia inhibitory factor . These interactions involve hydrogen bonding and van der Waals forces, which contribute to the compound’s stability and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For instance, dose-dependent studies have shown that higher concentrations of the compound can lead to significant cellular accumulation in the G2/M phase, indicating potential cytotoxicity .

Transport and Distribution

The transport and distribution of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to serum albumin facilitates its transport in the bloodstream .

特性

IUPAC Name |

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLSBVWQFXVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

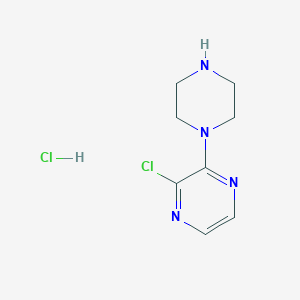

![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)

![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)

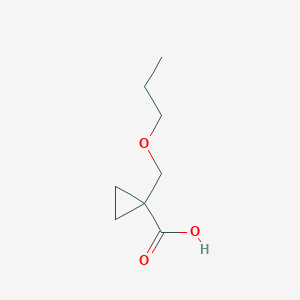

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

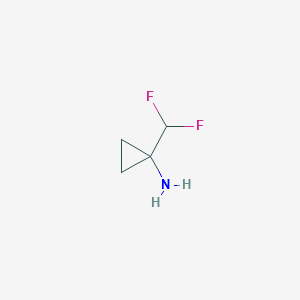

![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)